molecular formula C16H15N5 B3160539 N,N-dimethyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine CAS No. 866051-77-6

N,N-dimethyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine

Cat. No. B3160539
CAS RN: 866051-77-6
M. Wt: 277.32 g/mol
InChI Key: HAFZKOVMNKGNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes, including kinases and proteases, which are involved in various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, resulting in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-dimethyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine is its versatility in different laboratory experiments. It can be easily synthesized and purified, making it readily available for use in various assays. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research on N,N-dimethyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine. One area of interest is the development of more potent and selective kinase inhibitors based on this compound. Another area of focus is the investigation of its potential as an anti-inflammatory agent, as well as its effects on metabolic disorders such as diabetes and obesity. Additionally, the use of this compound in material science and nanotechnology is also an exciting area of research.

Scientific Research Applications

N,N-dimethyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and antifungal activities. It has also been studied for its potential as a kinase inhibitor, with promising results in the treatment of cancer and other diseases.

properties

IUPAC Name

N,N-dimethyl-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-21(2)16-14(12-8-4-3-5-9-12)19-20-15(18-16)13-10-6-7-11-17-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFZKOVMNKGNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC(=N1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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